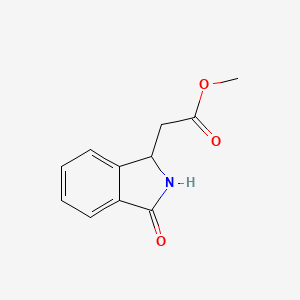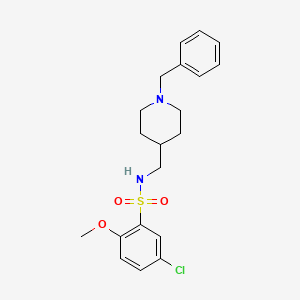
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is a complex organic compound with a unique structure that includes a thioxothiazolidinone core, a nitrobenzylidene moiety, and a 4-methylbenzyl ether group
Métodos De Preparación
The synthesis of (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the nitrobenzylidene group and the 4-methylbenzyl ether group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioxothiazolidinone core can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzylidene derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzylidene group can undergo redox reactions, influencing cellular processes. The thioxothiazolidinone core may interact with proteins, altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds include other thioxothiazolidinone derivatives and nitrobenzylidene compounds. Compared to these, (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is unique due to the presence of both functional groups in a single molecule, which may confer distinct chemical and biological properties. Some similar compounds are:
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Propiedades
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-11-2-4-12(5-3-11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(25)19-18(21)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAQIMZLQDJUOW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=S)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(3-methoxyphenyl)-4-methylpyrrolidin-1-yl]acetamide](/img/structure/B2995988.png)
![(E)-2-amino-N-isopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2995989.png)
![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-N-(cyanomethyl)acetamide](/img/structure/B2995990.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)





